(3R,4R)-4-(Azetidin-1-yl)piperidine-3-carboxamide
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Overview
Description
(3R,4R)-4-(Azetidin-1-yl)piperidine-3-carboxamide is a synthetic organic compound that features both azetidine and piperidine rings. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4R)-4-(Azetidin-1-yl)piperidine-3-carboxamide typically involves the formation of the azetidine and piperidine rings followed by their coupling. Common synthetic routes may include:
Formation of Azetidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Formation of Piperidine Ring: This can be synthesized through various methods, including hydrogenation of pyridine derivatives.
Coupling of Rings: The azetidine and piperidine rings can be coupled using amide bond formation reactions, often involving reagents like carbodiimides.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
(3R,4R)-4-(Azetidin-1-yl)piperidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This can lead to the formation of N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially leading to the formation of secondary amines.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like alkyl halides or acyl chlorides.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used but could include various substituted or functionalized derivatives of the original compound.
Scientific Research Applications
(3R,4R)-4-(Azetidin-1-yl)piperidine-3-carboxamide may have applications in several fields:
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Possible therapeutic applications due to its structural features.
Industry: Use in the synthesis of materials or as a catalyst in certain reactions.
Mechanism of Action
The mechanism of action for (3R,4R)-4-(Azetidin-1-yl)piperidine-3-carboxamide would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
(3R,4R)-4-(Pyrrolidin-1-yl)piperidine-3-carboxamide: Similar structure but with a pyrrolidine ring instead of an azetidine ring.
(3R,4R)-4-(Morpholin-1-yl)piperidine-3-carboxamide: Contains a morpholine ring.
(3R,4R)-4-(Piperazin-1-yl)piperidine-3-carboxamide: Features a piperazine ring.
Uniqueness
The uniqueness of (3R,4R)-4-(Azetidin-1-yl)piperidine-3-carboxamide lies in its specific ring structure, which can confer distinct biological and chemical properties compared to its analogs.
Properties
IUPAC Name |
(3R,4R)-4-(azetidin-1-yl)piperidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N3O/c10-9(13)7-6-11-3-2-8(7)12-4-1-5-12/h7-8,11H,1-6H2,(H2,10,13)/t7-,8-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJVWVQNYDPRKHS-HTQZYQBOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)C2CCNCC2C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C1)[C@@H]2CCNC[C@H]2C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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